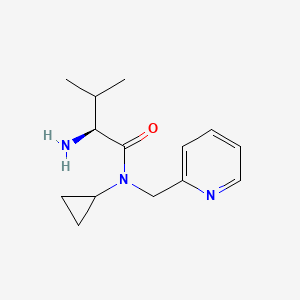

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide

説明

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral amide derivative characterized by two distinct N-substituents: a cyclopropyl group and a pyridin-2-ylmethyl group. The (S)-configuration at the amino-bearing carbon confers stereochemical specificity, which is critical for interactions in biological systems or materials science.

特性

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-6-7-12)9-11-5-3-4-8-16-11/h3-5,8,10,12-13H,6-7,9,15H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCNJNSQKYECAX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylamine derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the amide group, converting it to an amine under hydrogenation conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution on the pyridine ring.

Major Products:

Oxidation: Cyclopropanone derivatives.

Reduction: Amines.

Substitution: Brominated or nitrated pyridine derivatives.

科学的研究の応用

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials with specific chemical properties.

作用機序

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Bulk and Polarity :

- The pyridin-2-ylmethyl group in the target compound introduces aromaticity and moderate polarity, which may enhance solubility in polar solvents compared to the benzyl-pyrrolidin group in , which is bulkier and more lipophilic.

- The 1-methyl-piperidin-3-yl group in adds a six-membered ring with a methyl substituent, offering conformational flexibility distinct from the rigid cyclopropyl group in the target.

Stereochemical Variations: The target compound’s stereochemistry is defined solely at the amino-bearing carbon (S-configuration). In contrast, has an additional stereocenter in the benzyl-pyrrolidin moiety (S-configuration), while features an (R)-configured methyl-piperidin group. These differences could significantly impact binding selectivity in chiral environments.

Potential Biological Interactions: The pyridine ring in the target may engage in π-π stacking or hydrogen bonding with biological targets, whereas the benzyl group in could favor hydrophobic interactions. The piperidine in might act as a hydrogen-bond acceptor or modulate basicity due to its tertiary amine.

生物活性

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and receptor modulation. This article provides an overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Molecular Formula : C14H21N3O

Molar Mass : 247.33604 g/mol

CAS Number : 1307169-49-8

The compound belongs to a class of substituted amides that have shown promise in various biological applications, particularly as receptor modulators.

Research indicates that (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide interacts with several neurotransmitter receptors, including dopamine and serotonin receptors. Its structural features suggest that it may act as a selective antagonist or modulator for specific receptor subtypes, which is critical for its potential therapeutic applications.

1. Dopamine Receptor Interaction

Studies have shown that compounds similar to (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide exhibit significant binding affinity for dopamine D3 receptors. This interaction is crucial in the context of neuropsychiatric disorders where dopamine dysregulation is prevalent. For instance, a related compound demonstrated selective antagonism at the D3 receptor, potentially offering insights into the treatment of conditions such as schizophrenia and addiction .

2. Neuroprotective Effects

In vivo studies utilizing models of neurodegeneration have highlighted the neuroprotective properties of compounds in this class. For example, similar amides have been shown to enhance levels of brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival and function. This suggests that (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide may also confer protective effects against neurotoxic insults .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of a structurally related compound on behavioral deficits in double-lesioned rat models of Parkinson's disease. The compound was administered over four weeks, resulting in improved locomotion and cognitive performance compared to saline controls. Notably, BDNF levels were significantly elevated in treated animals, indicating a potential mechanism for neuroprotection .

Case Study 2: Selectivity in Receptor Binding

Another investigation focused on the binding affinities of various N-substituted derivatives at dopamine receptors. The results indicated that specific substitutions could enhance selectivity for the D3 receptor over other subtypes, providing a pathway for designing more targeted therapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the cyclopropyl and pyridine moieties can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Enhances receptor binding affinity |

| Pyridine nitrogen position | Alters selectivity towards D3 receptor |

| Alkyl chain length | Affects metabolic stability and clearance |

These findings underscore the importance of careful structural design in optimizing pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。